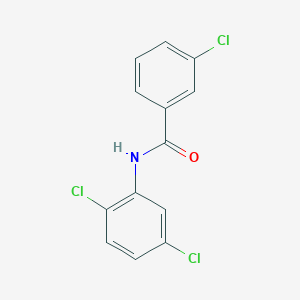

3-chloro-N-(2,5-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2,5-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(15)4-5-11(12)16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDJTIWSDZCCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309691 | |

| Record name | STK201207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90665-32-0 | |

| Record name | NSC213601 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK201207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,5'-TRICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro N 2,5 Dichlorophenyl Benzamide

Established Synthetic Routes and Reaction Mechanisms for Benzamide (B126) Formation

The most prevalent and well-established method for synthesizing N-arylbenzamides, including 3-chloro-N-(2,5-dichlorophenyl)benzamide, is through the acylation of an aniline (B41778) precursor with a benzoyl chloride derivative. This reaction falls under the broad category of nucleophilic acyl substitution.

The general mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,5-dichloroaniline (B50420) attacks the carbonyl carbon of 3-chlorobenzoyl chloride.

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Elimination of Leaving Group: The intermediate collapses, and the chloride ion is expelled.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final amide product, this compound, and neutralizing the generated HCl. libretexts.org

This synthetic approach is widely used due to the high reactivity of acyl chlorides and the ready availability of the starting materials.

To ensure high yields and minimize side reactions, the synthesis of benzamides via acylation is typically performed under specific conditions, often referred to as the Schotten-Baumann reaction conditions. wikipedia.orglscollege.ac.invedantu.com A key aspect of this method is the presence of a base to neutralize the hydrogen chloride generated during the reaction. organic-chemistry.org If not neutralized, the HCl can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. organic-chemistry.org

Commonly used bases include aqueous solutions of sodium hydroxide or organic bases like pyridine and triethylamine in an organic solvent. wikipedia.org The Schotten-Baumann method often employs a two-phase system (e.g., water and dichloromethane), where the base in the aqueous phase neutralizes the acid, while the reactants and product remain in the organic phase. wikipedia.orglscollege.ac.in

For less reactive or sterically hindered anilines, a catalyst such as 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction. Reaction optimization involves controlling several factors to maximize yield and purity.

Table 1: Key Parameters for Optimization of Benzamide Synthesis

| Parameter | Description | Rationale |

| Solvent | The choice of solvent can influence reaction rate and solubility of reactants. Common solvents include dichloromethane, diethyl ether, and toluene. wikipedia.org | An inert solvent that dissolves the reactants is crucial. For biphasic systems, a water-immiscible organic solvent is used. wikipedia.org |

| Base | An equivalent of base is required to neutralize the HCl byproduct. organic-chemistry.org Both inorganic (NaOH, K2CO3) and organic (pyridine, Et3N) bases are used. | Prevents the formation of amine salt, which would stop the reaction. The choice of base can affect reaction rate and work-up. organic-chemistry.org |

| Temperature | The reaction is often exothermic and may require initial cooling. | Controlling the temperature prevents side reactions and decomposition of reactants or products. |

| Reactant Stoichiometry | The ratio of acyl chloride to aniline is typically close to 1:1, with a slight excess of one reactant sometimes used to ensure complete conversion of the other. | Precise stoichiometry is key for high conversion and minimizing unreacted starting materials in the final product. |

| Mixing | Efficient mixing is important, especially in biphasic Schotten-Baumann conditions, to ensure the base neutralizes the acid as it is formed. cam.ac.uk | Insufficient mixing can lead to localized acid build-up and reduced yields. cam.ac.uk |

Recent advancements have explored the use of continuous flow reactors for Schotten-Baumann reactions, which can offer better control over reaction parameters and successfully suppress undesired side reactions like the hydrolysis of the acyl chloride. cam.ac.uk

Development of Novel and Green Synthesis Techniques

While the Schotten-Baumann reaction is effective, there is a growing demand for more environmentally friendly synthetic methods in chemistry. cam.ac.uk Green chemistry principles encourage the use of less hazardous solvents, reduced energy consumption, and waste minimization. rsc.orgresearchgate.net

The traditional Schotten-Baumann reaction itself can be considered a step towards a greener process by using water as a solvent and inexpensive, low-waste inorganic bases like NaOH. cam.ac.uk However, the use of chlorinated solvents and potentially toxic organic bases like pyridine in other variations detracts from its green credentials.

Novel approaches to amide synthesis that align with green chemistry principles include:

Catalytic Methods: Developing new catalysts that can facilitate amide bond formation directly from carboxylic acids and amines without the need to first convert the acid to a highly reactive acyl chloride. This avoids the use of hazardous reagents like thionyl chloride. nih.gov Boronic acid catalysts have shown promise in this area. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or using greener solvents like water or supercritical CO2, reduces volatile organic compound (VOC) emissions.

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasonication can sometimes accelerate reactions, leading to lower energy consumption compared to conventional heating.

Exploration of Chemical Reactivity and Potential Derivatization Pathways

The chemical reactivity of this compound is centered on its three main structural components: the amide linkage, the 3-chlorobenzoyl ring, and the 2,5-dichlorophenyl ring.

Amide Bond Reactions: The amide bond is generally stable but can undergo hydrolysis to the parent carboxylic acid (3-chlorobenzoic acid) and amine (2,5-dichloroaniline) under strong acidic or basic conditions with heating. It can also be reduced to a secondary amine using powerful reducing agents like lithium aluminum hydride.

Reactions of the Aromatic Rings: The two phenyl rings are substituted with electron-withdrawing chlorine atoms and the deactivating amide group. This makes them resistant to electrophilic aromatic substitution. Any such reaction would require harsh conditions and would likely be directed by the existing substituents. Conversely, nucleophilic aromatic substitution to replace the chlorine atoms is also difficult and would require a strong nucleophile and forcing conditions.

Potential derivatization pathways could involve:

N-Alkylation/N-Arylation: The hydrogen on the amide nitrogen could potentially be substituted, although this is often difficult.

Modification of Substituents: While challenging, the chloro groups could be targeted for transformation through advanced catalytic methods, such as cross-coupling reactions, to introduce new functional groups.

Chlorination: Further chlorination of the aromatic rings is a possibility. Studies on the reactions of amides with chlorine have shown that N-chloramides can be formed, which are themselves reactive species. nih.gov

The synthesis of various analogs, such as 3-chloro-N-(5-nitro-2-pyridinyl)-benzamide and 2-chloro-N-(3,5-dichlorophenyl)benzamide, demonstrates that the core benzamide synthesis is adaptable for creating a library of related derivatives. chemicalbook.comnih.gov

Stereochemical Control in Benzamide Synthesis (if applicable to specific derivatives)

Stereochemistry is a critical aspect of synthesis when a molecule can exist as multiple stereoisomers. The parent molecule, this compound, is achiral. It does not possess any stereocenters (chiral carbons) and has a plane of symmetry. Therefore, its synthesis does not involve or require stereochemical control.

However, stereochemical considerations would become highly relevant if chiral precursors were used to synthesize derivatives of this compound. For example:

If a chiral amine or a chiral acyl chloride were used in the synthesis, the resulting benzamide product would be chiral.

If a substituent introduced in a derivatization reaction created a stereocenter.

In such cases, chemists would need to employ stereoselective synthesis techniques to control the formation of the desired stereoisomer. This could involve using chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure materials. For the specific synthesis of this compound itself, this section is not applicable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Chloro N 2,5 Dichlorophenyl Benzamide and Its Analogs

Rational Design Strategies for Modified 3-chloro-N-(2,5-dichlorophenyl)benzamide Derivatives

Rational drug design leverages knowledge of a biological target and the chemical properties of a lead compound to create more potent and selective derivatives. nih.gov For benzanilides, this process involves the strategic modification of the two phenyl rings and the central amide linker to optimize interactions with a target receptor or enzyme. nih.gov The design of novel analogs of this compound would follow established medicinal chemistry principles to enhance desired biological activities, such as antifungal or antibacterial efficacy. nih.gov

Key strategies in the rational design of benzanilide (B160483) derivatives include:

Substituent Modification: The nature, position, and number of substituents on both the benzoyl and aniline (B41778) rings are critical. Introducing electron-withdrawing groups (like nitro or trifluoromethyl) or electron-donating groups (like methyl or methoxy) can alter the electronic distribution of the molecule, affecting its binding affinity and reactivity. kcl.ac.uknih.gov For chlorinated benzanilides, the specific placement of chlorine atoms is known to be a crucial determinant of activity. eurochlor.orgresearchgate.net

Pharmacophore Elucidation: A common pharmacophoric model for many active benzanilides consists of two aryl groups connected by a spacer, often with the required presence of specific functional groups like a phenolic hydroxyl. nih.gov Design efforts would aim to maintain or enhance these key features.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common tactic. For example, a chlorine atom might be replaced with a trifluoromethyl group to probe the effects of sterics and electronics on biological activity.

By synthesizing small, focused libraries of compounds based on these strategies, researchers can systematically probe the structure-activity relationships and identify derivatives with improved potency and more favorable properties. nih.govnih.gov

Influence of Substituent Patterns on Molecular Conformation and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of benzanilides are highly sensitive to the pattern of substitution on their aromatic rings. Crystal structure analyses of various chlorinated benzanilides reveal that the central amide group (–CONH–) typically adopts a trans-planar conformation. nih.gov However, the relative orientation of the benzoyl and aniline rings is subject to significant variation, which is a key aspect of their structure-property relationships.

The positioning of chloro-substituents dictates the molecular conformation. For instance, in 2-chloro-N-(3,5-dichlorophenyl)benzamide, the C=O bond is oriented anti to the ortho-chloro substituent on the benzoyl ring. nih.gov This contrasts with other analogs where a syn conformation is observed. nih.gov These conformational differences, driven by steric and electronic effects, directly impact how the molecules pack in the solid state and interact with their neighbors. The rotational barrier of the amide bond can also be influenced by highly electron-withdrawing substituents, such as a pentafluorobenzoyl group. nih.gov

Intermolecular interactions are fundamental to the supramolecular assembly of these compounds. The most prevalent interaction is the N–H···O hydrogen bond, which links molecules into infinite chains. nih.gov Beyond this primary interaction, weaker forces play a significant role, especially in polychlorinated structures. These include:

C–H···Cl contacts: These weak hydrogen bonds are frequently observed in chlorinated organic molecules. mdpi.com

Cl···Cl interactions: These halogen-halogen contacts contribute to the stability of the crystal lattice. mdpi.com

C–H···π and C–F···π interactions: In fluorinated analogs, these interactions with aromatic rings are important for molecular packing. researchgate.net

| Compound | Amide Plane vs. Benzoyl Ring | Amide Plane vs. Aniline Ring | Benzoyl Ring vs. Aniline Ring | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(3,5-dichlorophenyl)benzamide | 63.1 | 31.1 | 32.1 | nih.gov |

| N-(3,5-dichlorophenyl)benzamide | 14.3 | 44.4 | 58.3 | nih.gov |

Correlation of Structural Features with Biological Activity Profiles (pre-clinical, in vitro)

The structural modifications detailed above have a direct and often predictable impact on the biological activity of benzanilides. In vitro screening of various chlorinated derivatives has established clear structure-activity relationships, particularly concerning their antimicrobial properties.

A general observation is that the presence and location of chlorine atoms are paramount for antimicrobial efficacy. eurochlor.orgresearchgate.net Studies on N-(2-dialkylaminoethyl)benzanilides showed that substituting the anilide moiety with a chlorine atom, especially in the meta position, was important for high activity against Gram-negative bacteria like Salmonella. researchgate.net Furthermore, a trifluoromethyl substituent on the anilide ring was found to be beneficial for activity against Gram-positive strains, including Bacillus and Staphylococcus aureus. researchgate.net This suggests that electron-withdrawing features on the aniline ring are a key determinant for antimicrobial action.

The degree of chlorination also correlates with cytotoxicity. nih.gov In studies on chlorinated anilines, an increase in the number of chlorine atoms was linked to greater cytotoxicity against bluegill sunfish cells, a trend that also correlated with increasing hydrophobicity (log P). nih.gov This highlights the dual role of chlorine: while it can enhance desired biological activity, it can also increase general toxicity.

Hydrophobicity is key: Lipophilicity is a critical parameter influencing how these compounds cross biological membranes to reach their targets. nih.gov

Substituents on the anilide ring are critical: For many series of active benzanilides, modifications on the aniline portion of the molecule have a more pronounced effect on antimicrobial potency than changes to the benzoyl ring. researchgate.netmdpi.com

A free phenolic group can be essential: In some salicylanilide (B1680751) derivatives (a related class), the presence of a free hydroxyl group is necessary for biological activity, as blocking it eliminates any effect. mdpi.com

| Compound Class | Substituent Feature | Observed Activity | Target Organism(s) | Reference |

|---|---|---|---|---|

| N-(2-dialkylaminoethyl)benzanilides | Cl in meta-position of anilide ring | High activity (MIC = 32 µg/mL) | Salmonella spp. | researchgate.net |

| N-(2-dialkylaminoethyl)benzanilides | CF₃ on anilide ring | High activity | Gram-positive bacteria (Bacillus, S. aureus) | researchgate.net |

| Chlorinated N-arylcinnamamides | 3,4-dichloro substitution on cinnamoyl ring | Higher efficacy than 4-chloro analogs | Gram-positive bacteria, Mycobacteria | nih.gov |

| General Benzanilides | Various substitutions | Active against Bacillus spp. and E. coli | Bacillus spp., E. coli | seu.ac.lk |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique central to modern rational drug design. nih.gov It aims to build statistically significant mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activities. pnrjournal.comunair.ac.id These predictive models provide valuable insights into the features that govern a molecule's efficacy, helping to guide the design of new, more potent derivatives while reducing the need for exhaustive synthesis and screening. nih.govresearchgate.net

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is usually divided into a training set, used to build the model, and a test set, used to validate its predictive power. pnrjournal.compnrjournal.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These numerical values represent different aspects of the molecule's structure and properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbor (kNN), are used to establish a mathematical relationship between the descriptors and the biological activity. pnrjournal.compnrjournal.com

Validation: The model's robustness and predictive ability are rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (predicting the activity of the test set compounds). pnrjournal.comnih.gov

For halogenated compounds like benzanilides, relevant descriptors often relate to hydrophobicity, electronic effects, and steric properties. mdpi.comnih.gov For example, a QSAR study on halogenated benzimidazoles found that descriptors related to eigenvalues of the Burden matrix (which reflect molecular topology and electronic environment) were predictive of cytotoxicity. mdpi.com In other studies on benzimidazole (B57391) derivatives, lipophilicity and hydrogen bonding capabilities were identified as key features for good antagonistic activity. nih.gov The contour maps generated from 3D-QSAR methods like CoMFA and CoMSIA can visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity, offering a clear graphical guide for new designs. nih.gov

By applying QSAR, researchers can screen virtual libraries of designed compounds, prioritize the most promising candidates for synthesis, and ultimately accelerate the discovery of novel active agents.

| Descriptor Class | Example Descriptors | Physicochemical Interpretation |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Describes the electronic distribution, reactivity, and ability to form electrostatic or hydrogen bonds. |

| Lipophilic | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, influencing membrane permeability and transport. |

| Steric/Topological | Molecular weight, Molar refractivity (MR), Shape indices | Relates to the size, shape, and bulk of the molecule, which affects its fit into a binding site. |

| 3D Descriptors | Van der Waals surface area, Polar surface area (PSA) | Describes the three-dimensional properties of the molecule, important for receptor binding and transport. |

Molecular Mechanisms of Action and Biological Target Identification for 3 Chloro N 2,5 Dichlorophenyl Benzamide

Elucidation of Specific Protein and Enzyme Targets

There is no specific information available in the reviewed scientific literature that elucidates the protein and enzyme targets of 3-chloro-N-(2,5-dichlorophenyl)benzamide. While studies exist for other benzamide (B126) derivatives, these findings cannot be accurately extrapolated to the subject compound.

Enzyme Inhibition and Activation Studies (e.g., acetylcholinesterase, efflux pump inhibition)

No specific studies detailing the inhibitory or activation effects of this compound on enzymes such as acetylcholinesterase or efflux pumps were identified. Research on other benzamide derivatives has shown varied activity; for instance, certain picolinamide (B142947) derivatives, which share a structural similarity, have been investigated as acetylcholinesterase inhibitors. However, this activity is not directly attributable to this compound. The general mechanism of efflux pump inhibitors involves blocking the extrusion of drugs from cells, which can reverse multidrug resistance, but specific action by this compound has not been documented.

Receptor Binding and Modulation

There is no available data from receptor binding assays or modulation studies for this compound. Research into other substituted benzamides has shown interaction with various receptors, such as dopamine (B1211576) receptors, but these are structurally distinct molecules. For example, the affinity of various substituted benzamides for dopamine D2, D3, and D4 receptors has been a subject of research, but this work does not include the specific compound .

Modulation of Intracellular Biochemical Pathways

No studies were found that investigate the modulation of any intracellular biochemical pathways by this compound. General statements about how some benzamides may interfere with cellular processes by modulating signal transduction pathways exist, but these are not specific to this compound.

Cellular Responses and Molecular Signaling Pathways Induced by this compound (in vitro models)

Information regarding the specific cellular responses or the induction of molecular signaling pathways in in vitro models upon treatment with this compound is not available in the current body of scientific literature.

Investigation of Resistance Mechanisms in Biological Systems (in vitro)

There are no published investigations into mechanisms of resistance to this compound in any biological system in vitro.

Computational and Theoretical Chemistry Investigations of 3 Chloro N 2,5 Dichlorophenyl Benzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.org It has become a primary tool in computational chemistry for its balance of accuracy and computational cost. nih.goveurjchem.com DFT studies on a molecule like 3-chloro-N-(2,5-dichlorophenyl)benzamide would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Once the optimized geometry is obtained, a variety of electronic properties can be calculated. Key among these are the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity. rsc.orgnih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

In studies of similar substituted benzimidazoles and other heterocyclic compounds, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to determine optimized geometries and FMO analysis to understand chemical reactivity and stability. nih.govresearchgate.net For this compound, DFT would reveal how the electron-withdrawing nature of the chlorine atoms modulates the electron density across the aromatic rings and the central amide linkage.

Table 1: Illustrative Data from DFT Studies on Related Compounds This table presents example data from related molecules to illustrate the outputs of DFT calculations, as specific data for the target compound is not available in the cited literature.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Alpidem Derivative nih.gov | B3LYP/6-311G(d,p) | -6.45 | -1.55 | 4.90 |

| Quinoline (B57606) Derivative (6z) rsc.org | B3LYP/6-31G'(d,p) | -5.73 | -2.31 | 3.42 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. numberanalytics.comchemrxiv.org It is an invaluable tool for predicting and understanding how a molecule will interact with other molecules, particularly in biological systems. MEP maps use a color scale to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate, near-zero potential. numberanalytics.comresearchgate.net

For this compound, an MEP map would highlight the key reactive sites. The oxygen atom of the carbonyl group (C=O) is expected to be a site of strong negative potential (red), making it a primary hydrogen bond acceptor. The hydrogen atom of the amide group (N-H) would exhibit a positive potential (blue), identifying it as a hydrogen bond donor. The chlorine atoms, due to their high electronegativity, would also create regions of negative potential, influencing the molecule's interaction patterns. researchgate.net The aromatic rings themselves would show complex potential distributions based on the influence of the chloro-substituents. MEP analysis is frequently used alongside DFT to predict sites for nucleophilic and electrophilic attack. nih.govnih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to predict its behavior in a biological environment. These computational techniques are central to drug discovery and development.

Molecular docking is a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. For this compound, docking studies could be performed against various protein targets to hypothesize its mechanism of action or identify potential off-target effects. For example, in studies of other benzamide (B126) derivatives, docking has been used to predict binding affinity to enzymes like α-glucosidase and checkpoint kinase 1. lumenlearning.com The results of such simulations provide binding energy values (e.g., in kcal/mol) and a visual model of the interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic view of the binding. An MD simulation of the this compound-protein complex would reveal the flexibility of the ligand in the binding pocket and the stability of its key interactions, often analyzed through metrics like the root-mean-square deviation (RMSD) of the complex over the simulation period. lumenlearning.com

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (non-human, theoretical)

Before a compound can be considered for further development, its pharmacokinetic profile must be assessed. In silico ADME prediction tools provide a rapid, theoretical evaluation of a molecule's likely absorption, distribution, metabolism, and excretion properties. nih.govmdpi.com These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

For this compound, various online tools and software can predict its ADME profile. Key predicted parameters include:

Gastrointestinal (GI) Absorption: Predicts how well the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether the compound is likely to cross into the central nervous system.

CYP450 Inhibition: Predicts if the compound might inhibit key metabolic enzymes (Cytochrome P450), which could lead to drug-drug interactions.

Table 2: Theoretical ADME Properties for this compound Note: These values are computationally predicted by various models and are intended for theoretical assessment. They are not experimental results.

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 300.57 g/mol | Conforms to Lipinski's rule (<500) |

| XlogP3 | 5.2 | High lipophilicity, suggests good permeability but may have low solubility |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Low PSA, suggests good cell permeability |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 1 | Conforms to Lipinski's rule (≤10) |

| GI Absorption | High (Predicted) | Likely to be well-absorbed from the gut |

| BBB Permeant | Yes (Predicted) | May cross the blood-brain barrier |

| Bioavailability Score | 0.55 (Predicted) | Represents a reasonable drug-likeness score |

Data sourced from publicly available prediction databases.

Conformational Analysis and Spectroscopic Property Prediction

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation about its single bonds. lumenlearning.comlibretexts.org For this compound, the most significant conformational flexibility arises from rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The relative orientation of the two aromatic rings is defined by dihedral angles.

Studies on similar substituted benzanilides have shown that the amide group itself is generally planar and adopts a trans conformation. nih.govresearchgate.net The key variables are the dihedral angles between the plane of the amide group and the planes of the two aromatic rings. These angles are influenced by steric hindrance from the substituents. In the case of this compound, the ortho-chloro substituent on the N-phenyl ring would create significant steric clash, likely forcing this ring to be twisted out of the plane of the amide group to achieve a stable, low-energy conformation. nih.gov Computational methods can map the potential energy surface by systematically rotating these bonds to identify the most stable conformers. lumenlearning.com

Furthermore, computational methods like DFT are widely used to predict spectroscopic properties. mdpi.com By calculating vibrational frequencies, an in silico Infrared (IR) spectrum can be generated. Similarly, by calculating nuclear magnetic shielding constants, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. researchgate.net These predicted spectra can be compared with experimental data to confirm the structure and conformation of the synthesized compound. eurjchem.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alpidem |

| N-(phenylcarbamothioyl)-4-chloro-benzamide |

| 3-chloro-N-(3-chlorophenyl)benzamide |

Pre Clinical Pharmacokinetic and Metabolic Profiling of 3 Chloro N 2,5 Dichlorophenyl Benzamide Non Human Models

In Vitro Absorption and Distribution Studies (e.g., Caco-2 models, plasma protein binding)

In vitro absorption and distribution studies are fundamental to predicting how a compound will be absorbed by the body and where it will distribute.

Caco-2 Permeability Models: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the intestinal epithelium. When cultured, these cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the small intestine. An apparent permeability coefficient (Papp) is calculated to classify a compound's absorption potential. Generally, compounds are categorized as having low, moderate, or high absorption based on their Papp values. For instance, a study on 3-chloro-1,2-propanediol (B139630) (3-MCPD), a different chlorinated compound, utilized Caco-2 cells to determine its high permeability.

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, is a critical determinant of its pharmacological activity. Only the unbound fraction of a drug is free to interact with its target and be cleared from the body. Techniques like equilibrium dialysis, ultrafiltration, and surface plasmon resonance are employed to determine the percentage of a compound that binds to plasma proteins from various species. This binding can significantly influence the compound's distribution and half-life.

While no specific data for 3-chloro-N-(2,5-dichlorophenyl)benzamide is available, the following table illustrates how such data would typically be presented:

Table 1: Illustrative In Vitro Absorption and Distribution Data

| Parameter | Assay System | Value | Classification |

|---|---|---|---|

| Apparent Permeability (Papp) | Caco-2 Monolayer | Data not available | Data not available |

| Plasma Protein Binding (%) | Rat Plasma | Data not available | Data not available |

| Plasma Protein Binding (%) | Mouse Plasma | Data not available | Data not available |

Identification of Metabolic Pathways and Metabolites (e.g., liver microsomes, animal models)

Metabolism studies are essential to identify the chemical transformations a compound undergoes in the body, primarily in the liver.

Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. Incubating a compound with liver microsomes from different species (e.g., rat, dog, monkey) in the presence of cofactors like NADPH helps to identify potential metabolites and the primary metabolic pathways. For example, studies on other chlorinated compounds like tetrachlorobiphenyls have used liver microsomes to identify hydroxylated metabolites, indicating that oxidation is a key metabolic route.

Animal Models: In vivo studies in animal models such as rats or mice are used to confirm the metabolic pathways identified in vitro and to discover any unique metabolites formed in a whole organism. Analysis of blood, urine, and feces samples allows for the identification and quantification of the parent compound and its metabolites.

The following table exemplifies how metabolic data for this compound would be structured:

Table 2: Illustrative Metabolic Profile

| System | Major Metabolic Pathway | Identified Metabolites |

|---|---|---|

| Rat Liver Microsomes | Data not available | Data not available |

| Dog Liver Microsomes | Data not available | Data not available |

Elimination and Excretion Studies (non-human in vivo/in vitro)

These studies determine the rate and routes by which a compound and its metabolites are removed from the body.

In Vivo Excretion: Following administration of the compound to animal models, urine, feces, and bile are collected over a period of time to quantify the amount of the compound and its metabolites excreted. This helps to determine the primary route of elimination (e.g., renal or fecal).

In Vitro Stability: The stability of the compound in various biological matrices, such as blood and plasma, can provide initial insights into its clearance rate.

A typical format for presenting excretion data is shown below:

Table 3: Illustrative Excretion Data in Rats

| Route of Excretion | Percentage of Administered Dose |

|---|---|

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

Drug-Enzyme Interaction Studies (non-human)

These studies investigate the potential of a compound to either inhibit or induce the activity of drug-metabolizing enzymes, such as the cytochrome P450 family.

CYP Inhibition: The ability of the compound to inhibit specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is assessed using human or animal liver microsomes. Significant inhibition of these enzymes can lead to drug-drug interactions.

CYP Induction: The potential of the compound to increase the expression of CYP enzymes is often evaluated using cultured hepatocytes. Enzyme induction can accelerate the metabolism of co-administered drugs, potentially reducing their efficacy. Studies on compounds like chloramphenicol (B1208) have shown that their metabolism can be influenced by inducers of cytochrome P-450, such as phenobarbital.

The potential interactions of this compound with drug-metabolizing enzymes would be summarized as follows:

Table 4: Illustrative Drug-Enzyme Interaction Profile

| CYP Isoform | Inhibition (IC₅₀) | Induction Potential |

|---|---|---|

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-chloro-1,2-propanediol (3-MCPD) |

| Tetrachlorobiphenyls |

| Chloramphenicol |

Advanced Analytical Methodologies for 3 Chloro N 2,5 Dichlorophenyl Benzamide Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating 3-chloro-N-(2,5-dichlorophenyl)benzamide from impurities, starting materials, and byproducts that may be present after its synthesis. These techniques are also pivotal for the accurate quantification of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a preferred method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A typical HPLC analysis would involve a reversed-phase column (e.g., C18) where the stationary phase is nonpolar.

The separation principle is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For a compound of this nature, a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol, and water would be effective. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities with different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. The retention time of the compound under specific conditions is a key identifier, while the peak area in the chromatogram corresponds to its concentration, allowing for precise quantification.

Table 1: Representative HPLC Parameters for Analysis of Substituted Benzamides

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile or semi-volatile compounds. For this compound, which has a relatively high molecular weight and multiple aromatic rings, a high-temperature capillary column with a nonpolar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) would be necessary.

Prior to analysis, the compound might require derivatization to increase its volatility and thermal stability, although direct injection is often possible with modern high-temperature columns. The sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectral data for positive identification.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra would provide crucial information for this compound.

In a ¹H NMR spectrum, the protons on the two distinct aromatic rings would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and splitting patterns (coupling) of these protons would confirm the substitution pattern on each ring. The proton of the amide (N-H) group would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would produce a distinct signal. The carbonyl carbon (C=O) of the amide group would be found significantly downfield (δ 160-170 ppm). The signals for the aromatic carbons would appear in the δ 110-140 ppm range, with the carbons bonded to chlorine atoms showing characteristic shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ~8.5-10.0 (broad singlet) | - |

| Aromatic C-H | ~7.2-8.2 (multiplets) | ~120-140 |

| Aromatic C-Cl | - | ~125-135 |

| Amide C=O | - | ~165 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₈Cl₃NO), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the number of chlorine atoms in the molecule.

Fragmentation analysis (MS/MS) can further confirm the structure. Common fragmentation pathways for benzamides include the cleavage of the amide bond, leading to the formation of benzoyl and aniline-related fragment ions. For this specific molecule, fragments corresponding to the 3-chlorobenzoyl cation and the 2,5-dichloroanilino radical or cation would be expected.

Table 3: Predicted m/z Values for Key Fragments in Mass Spectrometry

| Fragment | Structure | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₃H₈Cl₃NO]⁺ | 299/301/303/305 |

| 3-chlorobenzoyl cation | [C₇H₄ClO]⁺ | 139/141 |

| 2,5-dichlorophenyl isocyanate cation | [C₇H₃Cl₂NO]⁺ | 187/189/191 |

| 2,5-dichloroaniline (B50420) cation radical | [C₆H₅Cl₂N]⁺• | 161/163/165 |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide, typically around 3300 cm⁻¹. The C=O stretch of the amide group (Amide I band) would produce a strong, sharp absorption at approximately 1650-1680 cm⁻¹. The N-H bend (Amide II band) is expected around 1550 cm⁻¹. Furthermore, absorptions corresponding to aromatic C-H stretching would be seen above 3000 cm⁻¹, and C=C stretching within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Cl bonds would show characteristic absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| C=O (Amide I) | Stretch | ~1660 |

| N-H (Amide II) | Bend | ~1550 |

| Aromatic C=C | Stretch | 1400-1600 |

| C-Cl | Stretch | 600-800 |

Based on a comprehensive search of available scientific literature, there is no specific research data published on the advanced analytical methodologies for the compound This compound .

Specifically, no records were found for X-ray crystallography studies or the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this particular molecule.

While research exists on the analytical methodologies for structurally related benzamide (B126) compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Therefore, the requested article with the specified outline and content cannot be generated at this time due to the absence of relevant research findings for this exact compound.

Environmental Fate and Ecotoxicological Research on 3 Chloro N 2,5 Dichlorophenyl Benzamide

Degradation Pathways in Environmental Matrices (soil, water)

There is a lack of specific research on the degradation of 3-chloro-N-(2,5-dichlorophenyl)benzamide in environmental matrices such as soil and water. While general principles of degradation for chlorinated aromatic compounds exist, applying these to this specific molecule without experimental data would be speculative.

Microbial Degradation and Biotransformation

No studies detailing the microbial degradation or biotransformation of this compound were found. Research on other chlorinated aromatic compounds suggests that microbial action can be a significant pathway for degradation, often involving dechlorination and ring cleavage. However, the specific microbial species capable of metabolizing this compound and the resulting transformation products have not been documented.

Photodegradation and Chemical Stability in the Environment

Specific data on the photodegradation and chemical stability of this compound in the environment is not available. The persistence of such a compound would be influenced by factors like its absorption of UV radiation and its reactivity with other chemical species in the environment, but no studies have been published to quantify these parameters for this specific molecule.

Ecotoxicological Impact on Non-Target Organisms (in vitro, conceptual models)

No ecotoxicological studies, either in vitro or through conceptual models, were found for this compound. Consequently, there is no available data to characterize its potential impact on non-target organisms in the ecosystem.

Bioaccumulation Potential in Environmental Systems

Information regarding the bioaccumulation potential of this compound in environmental systems is not present in the reviewed literature. Assessment of bioaccumulation typically involves the determination of its octanol-water partition coefficient (Kow) and experimental studies in various organisms, none of which have been published for this compound.

Future Research Directions and Unexplored Avenues for 3 Chloro N 2,5 Dichlorophenyl Benzamide

Exploration of Novel Synthetic Pathways and Derivative Libraries

The foundation of discovering new applications for a core chemical structure lies in the ability to synthesize it efficiently and to create a diverse range of related compounds (derivatives). Future research should prioritize the development of novel, more efficient synthetic strategies for 3-chloro-N-(2,5-dichlorophenyl)benzamide.

Furthermore, the systematic creation of derivative libraries is a crucial next step. By modifying the substituents on either the benzoyl or the aniline (B41778) ring, researchers can fine-tune the molecule's physicochemical properties. This involves reacting 3-chlorobenzoyl chloride or its derivatives with a wide array of substituted anilines, or conversely, reacting 2,5-dichloroaniline (B50420) with various substituted benzoyl chlorides. researchgate.net For instance, studies on related compounds have successfully produced series of dichlorobenzamide derivatives from the reaction of 3,5-dichlorobenzoyl chloride and various arylamine compounds. researchgate.net This approach allows for the exploration of a vast chemical space. Research into halogenated benzamides has already demonstrated that minor positional changes of halogen atoms can significantly alter crystal structures and intermolecular interactions. dcu.ie

Building on this, a key research direction is the creation of a comprehensive library of analogs of this compound. This library would systematically vary the type and position of substituents on both aromatic rings to establish a detailed structure-activity relationship (SAR). A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized to explore antidiabetic potential, demonstrating the feasibility of creating large, targeted libraries. nih.gov

Table 1: Potential Synthetic Strategies for Derivative Libraries

| Strategy | Description | Key Reactants | Potential Outcome | Reference Example |

|---|---|---|---|---|

| Amide Condensation | Standard method involving the reaction of an acid chloride with an amine. | 3-chlorobenzoyl chloride and substituted 2,5-dichloroanilines | Library with variations on the aniline ring. | Synthesis of dichlorobenzamide derivatives. researchgate.net |

| Reverse Amide Condensation | Reacting substituted benzoyl chlorides with the parent aniline. | Substituted benzoyl chlorides and 2,5-dichloroaniline | Library with variations on the benzoyl ring. | Preparation of N-(aryl)-amides. researchgate.net |

| Multi-step Synthesis | Incorporation of other functional groups or heterocyclic systems through a sequence of reactions. | Parent benzamide (B126) and various reagents for cyclization or functionalization. | Complex derivatives with novel scaffolds. | Three-step synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com |

| One-Pot Cyclization | Formation of heterocyclic rings, such as oxadiazoles, attached to the benzamide core in a single reaction vessel. | Amide precursors and cyclizing agents. | Hybrid molecules with integrated heterocyclic moieties. | Synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazole. mdpi.com |

Application of Advanced Biological Screening Methodologies (pre-clinical)

With a library of derivatives in hand, the next frontier is to efficiently screen them for biological activity. Traditional screening methods can be time-consuming and expensive. Future pre-clinical research on this compound and its analogs should leverage advanced, high-throughput methodologies.

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target. This would enable the swift identification of "hit" compounds from the derivative library that show promising activity. Following HTS, in silico screening methods are essential for prioritizing candidates and reducing the need for extensive laboratory work. Computational tools can predict a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov This early-stage filtering helps eliminate compounds likely to fail later in development due to poor pharmacokinetic profiles or toxicity. For example, in silico ADMET studies on a series of benzamide derivatives showed that the compounds were predicted to have negligible toxicity and good absorption profiles. nih.gov

Furthermore, mechanism-of-action studies using techniques like cellular thermal shift assays (CETSA) and chemoproteomics can elucidate how these molecules interact with their target proteins within a cellular context, providing invaluable information beyond simple affinity measurements.

Table 2: Advanced Pre-clinical Screening Methodologies

| Methodology | Purpose | Advantage | Example Application |

|---|---|---|---|

| High-Throughput Screening (HTS) | Rapidly screen large compound libraries for activity against a biological target. | Speed and scalability. | Screening a 10,000-member benzamide library against a specific kinase. |

| In Vitro Enzyme Inhibition Assays | Quantify the potency of a compound in inhibiting a specific enzyme. | Provides quantitative data (e.g., IC50 values). | Testing derivatives against α-glucosidase and α-amylase for antidiabetic potential. researchgate.net |

| In Silico ADMET Prediction | Computationally predict the pharmacokinetic and toxicity properties of a molecule. | Cost-effective, early-stage filtering of unsuitable candidates. | Evaluating a virtual library for Lipinski's rule of 5 and Veber's rule compliance. nih.gov |

| Molecular Docking | Predict the binding mode and affinity of a compound to its target protein. | Provides structural insight into the mechanism of action. | Docking simulations to understand interactions with active site residues. researchgate.net |

Development of Multifunctional this compound Analogs

The "one molecule, one target" paradigm is increasingly being supplemented by the development of multifunctional compounds that can modulate multiple biological targets or combine therapeutic and diagnostic functions. A significant future avenue for this compound is the design of such multifunctional analogs.

This can be achieved by creating hybrid molecules that conjugate the core benzamide structure with other known pharmacophores (bioactive units). For example, research has shown that combining frameworks like quinoline (B57606) and morpholine, which are known for their biological activity, can lead to novel scaffolds for pharmaceutical research. mdpi.com An analog of this compound could be designed to incorporate a moiety known to inhibit a specific enzyme, while the core structure provides affinity for a secondary target. This could lead to synergistic effects or a reduction in potential drug resistance.

Another approach is the development of theranostic agents, where a fluorescent tag or a chelating agent for a radioisotope is attached to the molecule. This would allow the compound to be used for both therapy and in vivo imaging, enabling researchers to track its distribution and target engagement non-invasively.

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

The most transformative future direction involves the deep integration of artificial intelligence (AI) and machine learning (ML) into the research and development pipeline for benzamides. nih.gov These computational tools can accelerate discovery at every stage. nih.gov

For biological screening, ML algorithms can analyze the vast datasets generated by HTS to identify subtle and complex structure-activity relationships (SARs) that may be missed by human analysis. arxiv.org This deeper understanding can guide the next round of molecular design in a virtuous cycle. Ultimately, the goal is to create closed-loop, autonomous discovery platforms where AI designs a molecule, a robotic system synthesizes and tests it, and the results are fed back into the AI to inform the next design, drastically accelerating the pace of discovery. researchgate.net

Table 3: Applications of AI/ML in Benzamide Research

| AI/ML Application | Description | Impact on Research | Reference |

|---|---|---|---|

| Predictive Modeling | Algorithms predict molecular properties (e.g., activity, toxicity) from chemical structure. | Prioritizes promising candidates, reducing wasted lab resources. | nih.gov |

| Retrosynthesis Planning | AI suggests synthetic routes to a target molecule by working backward from the product. | Accelerates the design of efficient and novel synthetic pathways. | nih.gov |

| SAR Analysis | Machine learning models identify complex patterns in screening data to understand structure-activity relationships. | Provides deeper insights for rational drug design. | arxiv.org |

| Autonomous Discovery | Integrated platforms use AI to drive a closed loop of molecular design, synthesis, and testing. | Dramatically accelerates the discovery of new functional molecules. | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.